molecular formula C23H21F3O7 B3940321 Propan-2-yl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate

Propan-2-yl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate

Cat. No.: B3940321
M. Wt: 466.4 g/mol
InChI Key: JTMHZJUFYGVHTL-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups such as methoxyphenoxy, trifluoromethyl, and propanoate. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base such as sodium ethoxide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Methoxyphenoxy Substitution: The methoxyphenoxy group can be introduced through an etherification reaction using 4-methoxyphenol and a suitable leaving group such as tosyl chloride.

    Esterification: The final step involves the esterification of the chromen derivative with propanoic acid in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy or trifluoromethyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

Propan-2-yl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen ring structure.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

Propan-2-yl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

propan-2-yl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3O7/c1-12(2)30-22(28)13(3)31-16-9-10-17-18(11-16)33-21(23(24,25)26)20(19(17)27)32-15-7-5-14(29-4)6-8-15/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMHZJUFYGVHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propan-2-yl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate

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